molecular formula C25H23N3O3S B2504797 2-(benzylthio)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1171075-46-9

2-(benzylthio)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No. B2504797
CAS RN: 1171075-46-9
M. Wt: 445.54
InChI Key: KCWHICLQBYSDBM-UHFFFAOYSA-N
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Description

The compound "2-(benzylthio)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share some structural similarities, particularly in the presence of an acetamide moiety and a benzyl group. These compounds have been identified for their anticonvulsant activities, which could suggest potential neurological applications for the compound . Paper describes the synthesis of novel acetamide derivatives with antibacterial properties, indicating that the acetamide group could be a key functional group in the development of new antibacterial agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, followed by subsequent functionalization. In paper , the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives is described, which involves a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates with chloroacetylchloride and hydrazine hydrate. This suggests that the synthesis of the compound may also involve a sequence of carefully planned reactions to introduce the appropriate functional groups and build the complex structure.

Molecular Structure Analysis

The molecular structure of related compounds can be quite intricate, as indicated by the crystal structure analysis in paper . The 2-acetylaminoacetamide moiety in the compounds studied shows a linearly extended conformation with specific interplanar angles between amide groups. Such structural details are crucial for understanding the molecular interactions and potential binding mechanisms of the compound. The presence of hydrogen bonds and hydrophobic/hydrophilic areas also plays a significant role in the biological activity and solubility of these molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of functional groups like amides, which can participate in hydrogen bonding and other interactions. The compounds discussed in paper exhibit classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds, which could be indicative of the types of chemical reactions and interactions that the compound might undergo. These interactions are important for the compound's stability and its potential to interact with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and biological activity. For example, the anticonvulsant activity of the compounds in paper is attributed to specific molecular features, suggesting that the physical and chemical properties of the compound may also confer particular pharmacological effects. The antibacterial activity of the compounds in paper further underscores the importance of these properties in determining the compound's potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds emphasizes the importance of synthesis methods, including conventional and microwave-assisted protocols, to enhance the yield and reaction times of pharmacologically active quinazolinones and their derivatives. For instance, a study on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated significant antitumor activity across a broad spectrum, highlighting the methodological advancements in synthesizing complex molecules for therapeutic applications (Al-Suwaidan et al., 2016).

Antimicrobial Activities

The antimicrobial potential of quinazolinone derivatives is a significant area of research. Studies have synthesized and evaluated various quinazolinones for their efficacy against different bacterial and fungal strains. For example, research on the synthesis and characterization of new quinazolines as potential antimicrobial agents has provided valuable insights into the structure-activity relationships essential for designing more effective antimicrobial compounds (Desai et al., 2007).

Molecular Docking and Enzyme Inhibitory Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. These studies help in identifying promising candidates for further development into therapeutic agents. Research into the enzyme inhibitory activities of triazolylthioacetamide derivatives, for instance, has shown that specific compounds exhibit good activity against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are relevant targets for treating various diseases (Virk et al., 2018).

properties

IUPAC Name

2-benzylsulfanyl-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-17-26-23-13-8-19(27-24(29)16-32-15-18-6-4-3-5-7-18)14-22(23)25(30)28(17)20-9-11-21(31-2)12-10-20/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHICLQBYSDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CSCC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

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